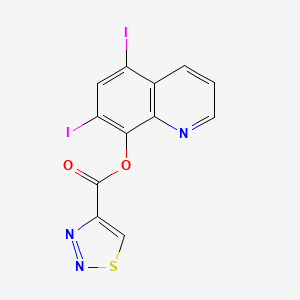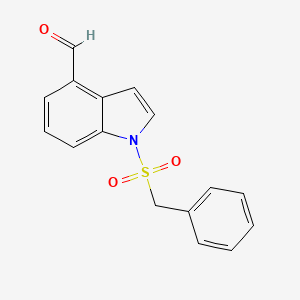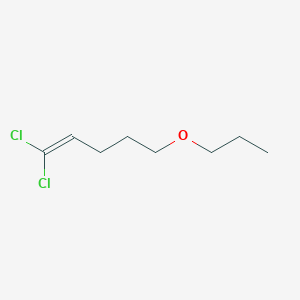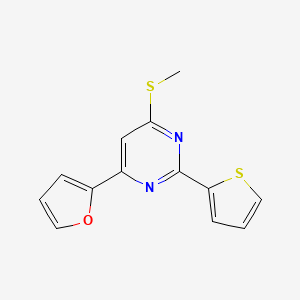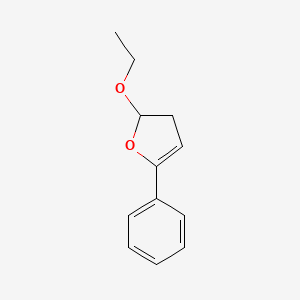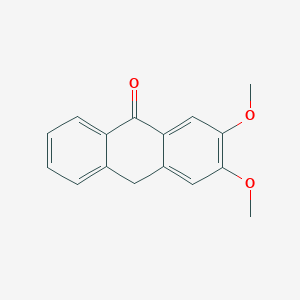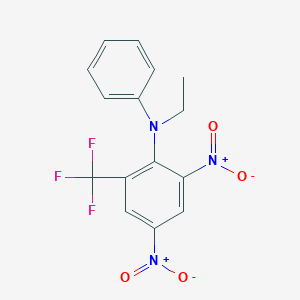
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H12F3N3O4 It is characterized by the presence of nitro groups, a trifluoromethyl group, and an ethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-6-(trifluoromethyl)aniline followed by ethylation. The nitration process introduces nitro groups at the 2 and 4 positions of the phenyl ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The ethylation step involves the reaction of the nitrated compound with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and ethyl iodide.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The aniline moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Major Products Formed
Reduction: N-Ethyl-2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
- 2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline
- N-Methyl-2,4-dinitro-N-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)aniline
Uniqueness
N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
84529-28-2 |
|---|---|
Molecular Formula |
C15H12F3N3O4 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
N-ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H12F3N3O4/c1-2-19(10-6-4-3-5-7-10)14-12(15(16,17)18)8-11(20(22)23)9-13(14)21(24)25/h3-9H,2H2,1H3 |
InChI Key |
NFMDLYCNVJONOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
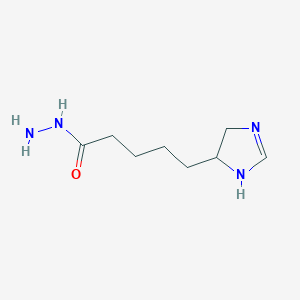

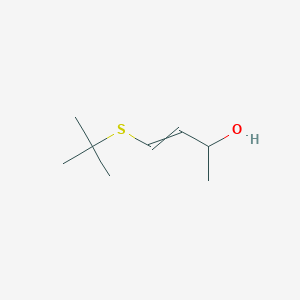
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
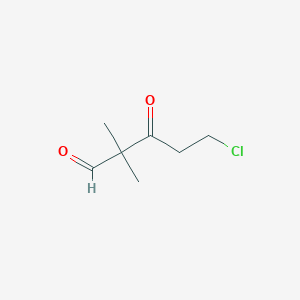
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)
